molecular formula C4H4Cl2N4 B1296591 2,5-Diamino-4,6-dichloropyrimidine CAS No. 55583-59-0

2,5-Diamino-4,6-dichloropyrimidine

Cat. No. B1296591
CAS RN: 55583-59-0
M. Wt: 179 g/mol
InChI Key: ZXWGHENZKVQKPX-UHFFFAOYSA-N
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Description

2,5-Diamino-4,6-dichloropyrimidine is a chemical compound with the molecular formula C4H4Cl2N4 and a molecular weight of 179.01 . It is used as a building block in chemical synthesis . It is a useful reagent for the preparation of Abacavir impurities, carbocyclic, and hexenopyranosy nucleosides .


Molecular Structure Analysis

The molecular structure of 2,5-Diamino-4,6-dichloropyrimidine is represented by the InChI code: 1S/C4H4Cl2N4/c5-2-1(7)3(6)10-4(8)9-2/h7H2,(H2,8,9,10). The InChI key is ZXWGHENZKVQKPX-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2,5-Diamino-4,6-dichloropyrimidine is a solid substance that appears as a very pale yellow to pale red to red to brown or gray powder or crystals . . The melting point is 188-191°C (decomp), and the boiling point is 395.8±52.0°C (Predicted) . The density is 1.715±0.06 g/cm3 (Predicted) .

Scientific Research Applications

Synthesis and Precursor Applications

2,5-Diamino-4,6-dichloropyrimidine serves as a key intermediate in the synthesis of various compounds. An improved synthesis method for this compound was reported, highlighting its importance as a precursor to 9-substituted guanines, which are significant in medical chemistry (Legraverend, Boumchita & Bisagni, 1990). Additionally, it is involved in the preparation of pyrimidine derivatives with potential biological activities, including antimicrobial properties (Sayed, Shamroukh & Rashad, 2006).

Chemical Modification and Reactivity Studies

Research has been conducted on the selective addition of amines to dichloropyrimidine, indicating the flexibility of 2,5-diamino-4,6-dichloropyrimidine in chemical modifications. Such studies are crucial for developing novel compounds with specific characteristics (Richter et al., 2013). Another study focused on the electrochemical reduction of related pyrimidine compounds, which is essential for understanding its reactivity and potential applications in various chemical processes (Vajtner & Lovreček, 1986).

Development of Antiviral Agents

2,5-Diamino-4,6-dichloropyrimidine has been used in synthesizing antiviral agents. For example, its derivatives showed significant activity against HIV, highlighting its potential in developing new treatments for viral infections (Hocková et al., 2003). Additionally, its analogs demonstrated promising activity against herpes simplex virus, further underscoring its importance in antiviral research (Shealy et al., 1984).

Contributions to Medicinal Chemistry

The compound has played a role in medicinal chemistry, particularly in synthesizing carbocyclic analogs of nucleosides. These analogs have shown potential for treating viral infections, emphasizing the compound's significance in pharmaceutical research (Vince & Hua, 1990).

Safety And Hazards

2,5-Diamino-4,6-dichloropyrimidine is classified as a hazardous substance. It causes skin irritation and serious eye irritation . Precautionary measures include wearing protective gloves, eye protection, face protection, and avoiding breathing dust, fume, gas, mist, vapors, or spray .

properties

IUPAC Name

4,6-dichloropyrimidine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4Cl2N4/c5-2-1(7)3(6)10-4(8)9-2/h7H2,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXWGHENZKVQKPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(N=C(N=C1Cl)N)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4Cl2N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10306500
Record name 2,5-Diamino-4,6-dichloropyrimidine
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Molecular Weight

179.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diamino-4,6-dichloropyrimidine

CAS RN

55583-59-0
Record name 4,6-Dichloro-2,5-pyrimidinediamine
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Record name 55583-59-0
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Record name 2,5-Diamino-4,6-dichloropyrimidine
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Record name 2,5-Pyrimidinediamine, 4,6-dichloro
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Synthesis routes and methods I

Procedure details

2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride (0.14 mol, 25 g) was filled into a dry reactor. Dry 1,2,3-trichloropropane (51.96 ml) was then added and the whole was stirred. Subsequently, tetramethylammonium chloride (0.29 mol, 31.25 g) and then POCl3 (0.54-0.81 mol, 124.9-83.28 g, 50.6-75.9 ml) were added. The reaction was heated at reflux temperature (about 115° C.) for 24 h. The reaction was then cooled to below 50° C., ice water (24.44 mol, 440.44 g) was added and the whole was kept below 55° C. Subsequently, the reaction was adjusted to a pH of between 6.5 and 7.0 using 50% strength NaOH (3.12 mol, 124.92 g, 163.3 ml) and the temperature was kept below 55° C. The reaction was stirred at between 50 and 60° C. for 30 min. Tetrahydrofuran (3.7 mol, 267.0 g, 300 ml) was then added. In order to remove undesired material, the whole mixture was filtered through Celite and the filter cake was then washed with ethyl acetate (20.5 mol, 1806.58 g, 2002.86 ml) for subsequent extraction. The organic phase (tetrahydrofuran and ethyl acetate) was washed 3 times with water (5.57 mol, 100.32 g, 100.32 1), dried over NaHCO3 and filtered. Ethyl acetate was removed by vacuum distillation. Hexane (0.77 mol, 66.14 g, 100.36 ml) was then added to the residual organic material, and the whole was cooled to below 10° C., filtered and then dried at 50° C. in vacuo. The title product (0.09 mol, 15.71 g) was obtained as a slightly brownish solid, corresponding to a yield of about 65% based on 2,5-diamino-4,6-dihydroxypyrimidine employed.
Quantity
25 g
Type
reactant
Reaction Step One
Name
Quantity
100.32 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
2002.86 mL
Type
solvent
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four
Quantity
51.96 mL
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
440.44 g
Type
reactant
Reaction Step Six
Name
Quantity
163.3 mL
Type
reactant
Reaction Step Seven
Quantity
100.36 mL
Type
reactant
Reaction Step Eight
Name
Quantity
63.25 (± 12.65) mL
Type
reactant
Reaction Step Nine
Quantity
31.25 g
Type
catalyst
Reaction Step Nine
Yield
65%

Synthesis routes and methods II

Procedure details

A suspension of 2,5-diamino-4,6-dihydroxypyrimidine hydrochloride (5.0 g, 28 mmol) and tetraethylammonium chloride (27.8 g, 0.167 mmol) in phosphorus oxychloride (80 ml) was heated at 105° C. for 20 hours. After cooling down to room temperature, the excess phosphorus oxychloride was distilled off under vacuum. The reaction mixture was poured into ice water and the pH was adjusted to 4, and the mixture was stirred for 1 hour at 50° C. The pH was adjusted to 7 and the product was extracted with ethyl acetate, washed with a saturated NaHCO3 solution, brine and dried over Na2SO4. After removing the solvents under reduced pressure, the residue was purified by flash chromatography on silica (CH2Cl2/MeOH 50:1), affording the title compound (3.21 g, 64%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One
Quantity
27.8 g
Type
catalyst
Reaction Step One
Yield
64%

Synthesis routes and methods III

Procedure details

N-(2-Amino-4,6-dichloro-5-pyrimidinyl)formamide (Example 3, 500 mg, 2.42 mmol) was dissolved in 0.1 N hydrochloric acid (5 mL, 2.5 mequiv) and ethanol (7 mL) at reflux. The solution was refluxed for 5 hours. Volatiles were removed in vacuo. The residue was partitioned between water (30 mL) adjusted to pH 8 with dilute ammonium hydroxide and ethyl acetate (75 mL). The ethyl acetate layer was dried (sodium sulfate). Evaporation of the ethyl acetate left pink solid (0.40 g). Recrystallization of the solid from 95% ethanol gave the title compound (IV) as light pink needles (280 mg, 65%); darkens and shrinks to black solid above 185° C., does not become fluid below 300° C.; 1H-NMR (DMSO-d6) and mass spectra identical to those described in Example 4.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods IV

Procedure details

A mixture of 2-amino-4,6-dichloro-5-[(dimethylamino)methylene]amino}pyrimidine (Example 2, 500 mg, 2.14 mmol), pH 3.2 aqueous potassium phosphate buffer (1.5 M, 6 mL, prepared as described in Example 3), water (1 mL), and ethanol (5 mL) was refluxed gently for 28 hours. During the reflux period, pH was maintained at ca. 3 by addition of 85% phosphoric acid. Volatiles were evaporated in vacuo and the residual solids partitioned between water (30 mL, adjusted to ph 8 with dilute ammonium hydroxide) and chloroform (75 mL). The chloroform layer was dried (sodium sulfate) and the chloroform evaporated to leave off-white solid (0.30 g). Crystallization of this solid from ethanol:water/4:1 gave the title compound (IV) as light pink needles (332 mg, 61%); darkens and shrinks to black solid above 185° C., does not become fluid below 300° C.; 1H-NMR (DMSO-d6) and mass spa identical to those described in Example 4.
[Compound]
Name
2-amino-4,6-dichloro-5-[(dimethylamino)methylene]amino
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
6 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods V

Procedure details

Dry 2,5-Diamino-4,6-dihydroxypyrimidine hydrochloride (1.8 g), tetraethyl ammonium chloride (9.8 g) (dry) and phosphorus oxychloride (5.5 ml) were heated at 105° for 20 hours. The reaction mixture was processed as in Example 1 on a smaller scale to give 0.9 g (50% yield) 2,5-diamino-4,6-dichloropyrimidine.
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
5.5 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Diamino-4,6-dichloropyrimidine
Reactant of Route 2
2,5-Diamino-4,6-dichloropyrimidine
Reactant of Route 3
2,5-Diamino-4,6-dichloropyrimidine
Reactant of Route 4
2,5-Diamino-4,6-dichloropyrimidine
Reactant of Route 5
2,5-Diamino-4,6-dichloropyrimidine
Reactant of Route 6
2,5-Diamino-4,6-dichloropyrimidine

Citations

For This Compound
49
Citations
C Temple Jr, BH Smith… - The Journal of Organic …, 1975 - ACS Publications
Acknowledgment. Acknowledgment is made to the do-nors of the Petroleum Research Fund, administered by the American Chemical Society, for support of this research. The authors …
Number of citations: 39 pubs.acs.org
RK Robins, KL Dille… - The Journal of Organic …, 1954 - ACS Publications
Interest in a source of chloropurines led this laboratory to apply chlorination procedures to the purinones in the presence of tertiary amines; however, dialkylamine substituted purines …
Number of citations: 27 pubs.acs.org
M Legraverend, H Boumchita, E Bisagni - Synthesis, 1990 - thieme-connect.com
An improved synthesis of 2, 5-diamino-4, 6-dihydroxypyrimidine (7) is reported. The direct chlorination of 7 provides the shortest (2 step) synthesis of 2, 5-diamino-4, 6-…
Number of citations: 19 www.thieme-connect.com
H Noda, Y Asada, T Maruyama… - … A European Journal, 2019 - Wiley Online Library
A new scaffold for producing efficient organic fluorescent materials was identified: 2,5‐diamino‐4,6‐diarylpyrimidine featuring a C4N4 elemental composition. Single‐step installation of …
E Procházková, P Jansa, A Březinová… - Bioorganic & medicinal …, 2012 - Elsevier
The oxidation reactions of 5-aminopyrimidine derivatives in dimethyl sulphoxide (DMSO) were studied. The DMSO solutions of the studied compounds became deeply coloured within a …
Number of citations: 8 www.sciencedirect.com
VE Marquez - Journal of the Chemical Society, Perkin Transactions …, 1997 - pubs.rsc.org
The construction of carbocyclic nucleosides with a fixed 3E ring pucker in the Southern hemisphere of the pseudorotational cycle is achieved from a common precursor carbocyclic …
Number of citations: 95 pubs.rsc.org
MY Jang, Y Lin, S De Jonghe, LJ Gao… - Journal of medicinal …, 2011 - ACS Publications
Herein we describe the synthesis and in vitro and in vivo activity of thiazolo[5,4-d]pyrimidines as a novel class of immunosuppressive agents, useful for preventing graft rejection after …
Number of citations: 47 pubs.acs.org
SM Daluge, MT Martin, BR Sickles… - … , Nucleotides & Nucleic …, 2000 - Taylor & Francis
Ziagen®, (1S,cis)-4-[2-amino-6-(cyclopropylamino)-9H-purin-9-yl]-2-cyclopentene-1-methanol, was synthesized from (1S,4R)-azabicyclo[2.2.1]hept-5-en-3-one by efficient processes …
Number of citations: 101 www.tandfonline.com
ML Sznaidman, LM Beauchamp - Journal of heterocyclic …, 1996 - Wiley Online Library
By modifying previously described methods for the synthesis of 9‐substituted‐guanines from imidazoles, we have developed a new procedure for the regioselective synthesis of 9‐…
Number of citations: 9 onlinelibrary.wiley.com
R Pontikis, C Monneret - Nucleosides & nucleotides, 1993 - Taylor & Francis
Chiral purine derivatives containing a carboacyclic chain mimicking the ribose ring, but lacking the C(3′)-C(4′) bond have been prepared from (2S, 3R)-3-amino-1,2,6-…
Number of citations: 3 www.tandfonline.com

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